
4-Nitrobenzoic acid--4,4'-bipyridine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and 4,4’-bipyridine in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) can be achieved through a hydrothermal reaction. In one method, 4,4’-bipyridine and 3-nitrophthalic acid are reacted in the presence of a metal catalyst such as cobalt acetate. During the reaction, 3-nitrophthalic acid undergoes in situ decarboxylation to form 3-nitrobenzoic acid, which then combines with 4,4’-bipyridine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 4-nitrobenzoic acid–4,4’-bipyridine (1/1) are not well-documented, the general approach involves the use of hydrothermal synthesis techniques. These methods typically involve the use of high temperatures and pressures to facilitate the reaction between the starting materials.
化学反応の分析
Types of Reactions
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings in both 4-nitrobenzoic acid and 4,4’-bipyridine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in 4-nitrobenzoic acid can yield 4-aminobenzoic acid, while oxidation can lead to the formation of 4-nitrobenzoyl chloride .
科学的研究の応用
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) has several scientific research applications:
作用機序
The mechanism of action of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with various molecular targets, including enzymes and receptors, through these interactions. The pathways involved in its mechanism of action include the modulation of redox states and the stabilization of specific molecular conformations .
類似化合物との比較
Similar Compounds
3-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the meta position.
2-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the ortho position.
4,4’-Bipyridine: A component of the compound, known for its ability to form coordination complexes.
Uniqueness
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) is unique due to its specific combination of 4-nitrobenzoic acid and 4,4’-bipyridine, which imparts distinct structural and chemical properties. This combination allows for the formation of stable coordination complexes and hydrogen-bonded networks, making it valuable in the synthesis of advanced materials and in various scientific research applications .
特性
CAS番号 |
781671-19-0 |
|---|---|
分子式 |
C17H13N3O4 |
分子量 |
323.30 g/mol |
IUPAC名 |
4-nitrobenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H5NO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChIキー |
WFWSYIDVUFSNEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN=CC=C1C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
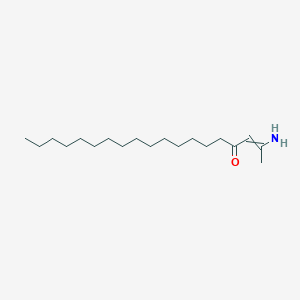

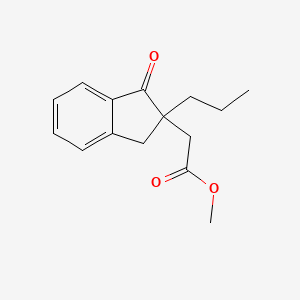
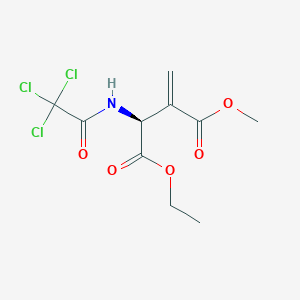
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
acetyl}glycine](/img/structure/B12524534.png)
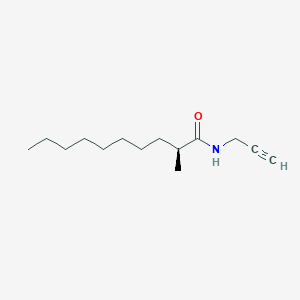
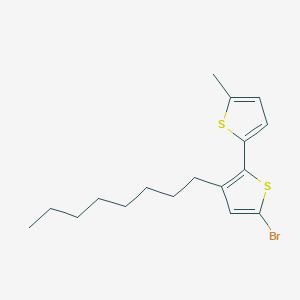
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)

